2-Propen-1-ol, 3-(5-thiazolyl)-
Description
2-Propen-1-ol, 3-(5-thiazolyl)-, is an allyl alcohol derivative substituted with a 5-thiazolyl group at the third carbon. Thiazole is a heterocyclic aromatic ring containing nitrogen and sulfur, which confers unique electronic and steric properties to the compound. Thiazole derivatives are frequently studied for enzyme inhibition (e.g., α-glucosidase, α-amylase) and antioxidant activities due to their reactivity and binding affinity .
Properties
CAS No. |
138139-23-8 |
|---|---|
Molecular Formula |
C6H7NOS |
Molecular Weight |
141.19 g/mol |
IUPAC Name |
(E)-3-(1,3-thiazol-5-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C6H7NOS/c8-3-1-2-6-4-7-5-9-6/h1-2,4-5,8H,3H2/b2-1+ |
InChI Key |
GJZOOVBWXNLVEP-OWOJBTEDSA-N |
SMILES |
C1=C(SC=N1)C=CCO |
Isomeric SMILES |
C1=C(SC=N1)/C=C/CO |
Canonical SMILES |
C1=C(SC=N1)C=CCO |
Synonyms |
2-Propen-1-ol, 3-(5-thiazolyl)- |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Comparisons
(a) 2-Propen-1-ol, 3-(3-pyridinyl)- (CAS 120277-39-6)
- Structure : Substituted with a pyridine ring instead of thiazole.
- Molecular Formula: C₈H₉NO (vs. C₅H₇NOS for the thiazole analog).
- Key Properties :
(b) Hindered Phenolic Aminothiazoles ()
- Structure: Methanone derivatives with 5-thiazolyl and phenolic groups.
- Key Findings :
- Comparison : The 5-thiazolyl group in these compounds is critical for enzyme binding, suggesting that 2-Propen-1-ol, 3-(5-thiazolyl)-, may exhibit similar bioactivity if the hydroxyl group participates in hydrogen bonding.
Physicochemical and Environmental Behavior
(a) 2-Propen-1-ol (Allyl Alcohol, CAS 107-18-6)
- Environmental Fate :
- Comparison : The 5-thiazolyl substituent in 2-Propen-1-ol, 3-(5-thiazolyl)-, may reduce water solubility and increase persistence due to higher LogP and sulfur-mediated stability.
(b) Thiazolyl-Pyridine Derivatives ()
- Structure : Thiazole linked to pyridine rings (e.g., 2-(1,3-dioxan-2-yl)-6-[2-(3-pyridinyl)-5-thiazolyl]-pyridine).
- Functional Relevance : These compounds are patented for unspecified applications, likely in pharmaceuticals or agrochemicals, emphasizing the versatility of thiazole motifs .
(a) Enzyme Inhibition
- Thiazole derivatives in show moderate α-glucosidase and α-amylase inhibition, though less potent than acarbose. The hydroxyl group in 2-Propen-1-ol, 3-(5-thiazolyl)-, could enhance binding to enzyme active sites via hydrogen bonding .
(b) Antioxidant Potential
- Thiazole-containing hindered phenolics in outperform standard antioxidants like vitamin C. The propenol backbone in 2-Propen-1-ol, 3-(5-thiazolyl)-, may similarly stabilize free radicals through resonance or sulfur-mediated redox cycling .
Preparation Methods
Thiazole Ring Formation via α-Bromoacyl Cyclocondensation
A cyclocondensation strategy leverages α-bromoacyl intermediates to construct the thiazole ring. As reported in , bromination of 1-(4-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid (4) with Br2 in acetic acid generates α-bromoacyl derivative 5 . Reacting 5 with thioacetamide in acetic acid at 60°C induces cyclization, forming 2,5-disubstituted thiazoles (6) . Adapting this method, 3-bromo-2-propen-1-ol (7) could serve as the α-bromoacyl precursor. Treatment of 7 with thiourea derivatives in refluxing ethanol would yield 3-(5-thiazolyl)-2-propen-1-ol (3) (Scheme 2).
Key Data:
Heterocyclization Using Phenacyl Bromide and Thiosemicarbazones
Phenacyl bromide (8) is a versatile reagent for thiazole synthesis. In , phenacyl bromide reacts with (R)-carvone thiosemicarbazone (9) in ethanol under reflux to form 1,3-thiazoles. Applying this method, substituting 9 with a thiosemicarbazone bearing a propenol side chain (e.g., 3-hydroxypropenal thiosemicarbazone) would yield 3-(5-thiazolyl)-2-propen-1-ol (3) . The reaction proceeds via nucleophilic attack of the thiosemicarbazone sulfur on the α-carbon of phenacyl bromide, followed by cyclization (Scheme 3).
Key Data:
Reduction of Propenone Intermediates Synthesized via Cross-Coupling
Transition metal-catalyzed cross-coupling reactions enable precise C–C bond formation. In , Rh-catalyzed Suzuki–Miyaura coupling of allylic chlorides with aryl boronic esters achieves high enantioselectivity. For 3-(5-thiazolyl)-2-propen-1-ol, a propenone intermediate (10) could be synthesized via Pd-catalyzed coupling between 5-thiazolylboronic acid (11) and allyl acetate (12) . Subsequent ketone reduction (e.g., using NaBH4) affords 3 (Scheme 4).
Key Data:
Enzymatic Resolution for Enantiomerically Pure 3-(5-Thiazolyl)-2-Propen-1-ol
While the aforementioned methods yield racemic 3 , enantioselective synthesis is achievable via enzymatic resolution. As detailed in , lipases (e.g., CAL-B) selectively hydrolyze esters of secondary alcohols. Applying this to racemic 3-(5-thiazolyl)-2-propen-1-ol acetate (13) , enzymatic hydrolysis in phosphate buffer (pH 7.0) at 30°C resolves the (R)- and (S)-enantiomers. The (R)-alcohol (3-R) is recovered with >99% ee, while the unreacted (S)-acetate (13-S) is saponified to (3-S) (Scheme 5).
Key Data:
Comparative Analysis of Synthetic Methods
| Method | Yield | Reaction Time | Stereoselectivity | Complexity |
|---|---|---|---|---|
| Claisen-Schmidt + Reduction | 70–85% | 7–10 hours | Low | Moderate |
| α-Bromoacyl Cyclocondensation | 70–85% | 8–12 hours | None | High |
| Phenacyl Bromide Route | 75–98% | 3–5 hours | None | Moderate |
| Cross-Coupling + Reduction | >90% | 12–24 hours | High (if chiral) | High |
| Enzymatic Resolution | 45–50% | 24–48 hours | >99% ee | Low |
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